molecular formula C10H20O2 B591813 Decanoic-10,10,10-d3 acid CAS No. 102611-15-4

Decanoic-10,10,10-d3 acid

Cat. No.: B591813
CAS No.: 102611-15-4
M. Wt: 175.28 g/mol
InChI Key: GHVNFZFCNZKVNT-FIBGUPNXSA-N
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Description

Decanoic acid-d3 is intended for use as an internal standard for the quantification of decanoic acid by GC- or LC-MS. Decanoic acid is a medium-chain saturated fatty acid. It is a non-competitive antagonist at AMPA receptors that selectively reduces glutamate-induced currents in Xenopus oocytes expressing GluA2 and GluA3 subunit-containing AMPA receptors (IC50 = 0.52 mM) over those expressing GluA1 (IC50 = 2.09 mM) or GluA1 and GluA2 subunits (IC50 = 1.16 mM). It inhibits epileptiform activity induced by pentylenetetrazole or low magnesium in rat hippocampal slices. Decanoic acid (1 mM) induces contractions in isolated guinea pig duodenum, an effect that can be blocked by the muscarinic acetylcholine receptor antagonist hyoscine, voltage-gated sodium channel inhibitor tetrodotoxin, or M2 muscarinic acetylcholine receptor antagonist hexamethonium. It increases the escape threshold in an orofacial mechanical stimulation test in rats when administered at a topical dose of 30% in ointment form, indicating analgesic activity. This effect can be blocked by the muscarinic acetylcholine receptor antagonist methoctramine. Plasma levels of decanoic acid are increased in patients with colorectal cancer when compared to patients with breast cancer or ulcerative colitis or without cancer.

Biochemical Analysis

Biochemical Properties

Decanoic-10,10,10-d3 acid is involved in various biochemical reactions. It is primarily metabolized in the mitochondria through β-oxidation . The metabolic process of this compound primarily occurs in astrocytes

Cellular Effects

This compound has shown to have significant effects on cellular processes. For instance, in U87MG glioblastoma cells, it has been observed that decanoic acid can cause an increase in reactive oxygen species during stress conditions . It also influences the composition of fatty acids, leading to an increase in branched-chain fatty acids and a decrease in straight-chain fatty acids .

Molecular Mechanism

The molecular mechanism of this compound involves its metabolism at the mitochondrial level. It is oxidatively metabolized, with the process primarily occurring in astrocytes

Temporal Effects in Laboratory Settings

It is known that this compound is stable and can be stored at room temperature

Dosage Effects in Animal Models

It is known that decanoic acid, even at low concentrations, can inhibit certain biochemical transformations

Metabolic Pathways

This compound is involved in the β-oxidation pathway in the mitochondria It interacts with various enzymes during this process

Transport and Distribution

It is known that medium-chain fatty acids like decanoic acid can cross the blood-brain barrier , suggesting potential transport mechanisms

Subcellular Localization

Given its involvement in mitochondrial β-oxidation , it is likely that it is localized in the mitochondria

Biological Activity

Decanoic-10,10,10-d3 acid, also known as capric acid-d3, is a stable isotope-labeled fatty acid with significant implications in biological research. This article explores its biological activity, including metabolic pathways, therapeutic potentials, and effects on various biological systems.

  • Molecular Formula : C10_{10}D3_3H17_{17}O2_2
  • Molecular Weight : 175.28 g/mol
  • CAS Number : 102611-15-4
  • Purity : >99%

Metabolic Pathways

Decanoic acid and its derivatives are known to participate in various metabolic processes. Research indicates that decanoic acid can influence the biotransformation of fatty acids and their derivatives into dicarboxylic acids. For instance, a study highlighted that decanoic acid inhibited the transformation of 10-hydroxydecanoic acid to sebacic acid, suggesting complex interactions within metabolic pathways .

Anti-Tumor Activity

Recent studies have demonstrated that decanoic acid exhibits anti-tumor properties. It has been shown to inhibit hepatocellular carcinoma (HCC) growth by targeting the hepatocyte growth factor (HGF)/c-Met signaling pathway. In vitro and in vivo experiments revealed that decanoic acid suppressed c-Met activation and induced apoptosis in cancer cells, thereby reducing tumor growth and metastasis .

Immunomodulatory Effects

Decanoic acid also displays immunomodulatory effects. It has been reported to alter cytokine production and enhance immune tolerance. Specifically, it can reduce the expression of pro-inflammatory cytokines such as TNF-α in dendritic cells, suggesting its potential role in managing autoimmune diseases and enhancing graft acceptance .

Case Studies

  • Biotransformation Study :
    • A study investigated the biotransformation of methyl decanoate to sebacic acid in the presence of decanoic acid. The results indicated that decanoic acid at low concentrations (0.2 g/L) inhibited the transformation process, highlighting its role as a metabolic inhibitor .
  • Cancer Research :
    • In a mouse model of HCC, decanoic acid significantly reduced tumor size and lung metastasis compared to control groups. The mechanism was attributed to the inhibition of c-Met signaling pathways, showcasing its therapeutic potential against liver cancer .

Summary of Biological Activities

Activity TypeDescriptionReferences
Metabolic InhibitionInhibits transformation of fatty acids; affects biotransformation pathways
Anti-TumorSuppresses HGF/c-Met signaling; induces apoptosis in cancer cells
ImmunomodulationReduces pro-inflammatory cytokines; promotes immune tolerance

Properties

IUPAC Name

10,10,10-trideuteriodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H,11,12)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVNFZFCNZKVNT-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672927
Record name (10,10,10-~2~H_3_)Decanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102611-15-4
Record name (10,10,10-~2~H_3_)Decanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 102611-15-4
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